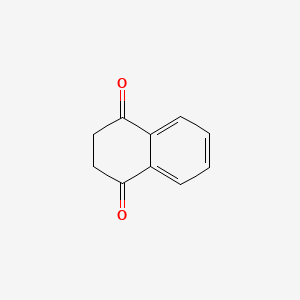

2,3-Dihydro-1,4-naphthoquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGGJMFMHQHTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467177 | |

| Record name | 2,3-Dihydro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21545-31-3 | |

| Record name | 2,3-Dihydro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 2,3-Dihydro-1,4-naphthoquinone

[1]

Executive Summary

This compound (CAS: 21545-31-3) represents a unique chemical entity that exists at the intersection of aromatic stability and aliphatic reactivity. Often overshadowed by its fully aromatic counterpart, 1,4-naphthoquinone, this molecule (commonly referred to as Tetralin-1,4-dione ) is the keto-tautomer of 1,4-dihydroxynaphthalene.

While historically considered unstable or transient, recent methodologies have established protocols for its isolation as a stable solid. Its primary value in drug development lies in its

Molecular Identity & Structural Analysis

Unlike 1,4-naphthoquinone, which possesses a fully conjugated quinone ring, this compound features a saturated C2-C3 bond.[1] This saturation disrupts the conjugation of the quinone system, rendering the molecule a cyclic diketone fused to a benzene ring rather than a true quinone.

Tautomeric Equilibrium

The defining characteristic of this molecule is its keto-enol tautomerism.

-

Keto Form (Dione): this compound.[2][1][3][4][5][6] Kinetic product in acidic conditions.

-

Enol Form (Diol): 1,4-Dihydroxynaphthalene. Thermodynamic product in many polar solvents due to aromatization of the second ring.

Key Insight: The dione form is kinetically stable in the solid state but can rapidly revert to the diol form in the presence of bases or polar protic solvents.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 2,3-Dihydronaphthalene-1,4-dione |

| Common Synonyms | Tetralin-1,4-dione; 1,2,3,4-Tetrahydronaphthalene-1,4-dione |

| CAS Number | 21545-31-3 |

| Molecular Formula | |

| Molecular Weight | 160.17 g/mol |

| SMILES | O=C1CCC(=O)c2ccccc12 |

Physical Characterization

The physical properties of the dione differ significantly from the diol tautomer, particularly in solubility and melting point.

Physical Constants

| Property | Data | Notes |

| Physical State | Crystalline Solid | Colorless to pale yellow prisms |

| Melting Point | 98 – 100 °C | Distinct from 1,4-dihydroxynaphthalene (MP ~190°C) |

| Boiling Point | ~320 °C (Predicted) | Decomposes/oxidizes at high temp |

| Solubility | Soluble in DCM, Toluene, THF | Poorly soluble in water; reverts to diol in polar protic solvents |

| Density | 1.24 g/cm³ | Predicted |

Spectroscopic Profile

Identification of the dione form relies on distinguishing it from the aromatic diol and the oxidized quinone.

-

Infrared Spectroscopy (IR):

- : 1680–1700 cm⁻¹ . This peak is characteristic of an aryl ketone. It is higher in frequency compared to the conjugated carbonyls of 1,4-naphthoquinone (~1660 cm⁻¹) due to the lack of C2-C3 unsaturation.

-

Nuclear Magnetic Resonance (NMR):

-

H NMR (CDCl

- 8.0 – 7.5 ppm (m, 4H, Aromatic).

-

3.05 ppm (s, 4H,

-

C NMR:

-

Carbonyl Carbon:

~197 ppm (Typical for aryl ketones). -

Aliphatic Carbon:

~37 ppm.

-

-

H NMR (CDCl

Chemical Reactivity & Mechanism

The reactivity of this compound is dominated by its potential to oxidize or tautomerize.

Redox Behavior

The molecule occupies an intermediate oxidation state.

-

Oxidation: Readily loses two hydrogen atoms to form 1,4-Naphthoquinone (aromatic stabilization).

-

Reduction: Can be stereoselectively reduced to 1-hydroxy-4-tetralone or 1,4-tetralindiol .

Metal Coordination (Chromium Complexation)

A critical application in advanced synthesis is the coordination with Chromium Tricarbonyl,

-

Mechanism: The

moiety coordinates to the benzene ring. -

Effect: This coordination stabilizes the keto form (dione) and prevents tautomerization to the diol. It also sterically blocks one face of the molecule, enabling highly enantioselective additions or reductions at the carbonyl groups.

Figure 1: Tautomeric and Redox Network. The dione is the central node for asymmetric synthesis, accessible via acid-catalyzed tautomerization.

Synthesis & Isolation Protocol

The isolation of pure this compound is non-trivial due to the equilibrium favoring the aromatic diol. The following protocol, adapted from Kündig et al. (2006) , utilizes acid-catalyzed tautomerization and solubility differences to isolate the dione.

Reagents

-

Precursor: 1,4-Dihydroxynaphthalene (Commercial grade).

-

Catalyst: Triflic Acid (

). -

Solvent: Toluene (Anhydrous).

-

Purification: Diisopropyl ether (

).

Step-by-Step Methodology

-

Dissolution: Dissolve 1,4-dihydroxynaphthalene in a minimal amount of Triflic Acid. The strong acid protonates the oxygen, shifting the equilibrium toward the dione form.

-

Equilibration: Stir the mixture under an inert atmosphere (

or -

Solvent Exchange: Add anhydrous Toluene to the reaction mixture.

-

Isolation:

-

Decant or separate the Toluene layer.

-

Wash with cold water to remove residual acid (Work quickly to prevent base-catalyzed reversion).

-

Dry over

and concentrate under reduced pressure.

-

-

Recrystallization: Recrystallize the crude solid from Diisopropyl ether to yield colorless prisms of this compound.

Yield: Typically 70–75%. Validation: Check MP (98–100 °C) and IR (1690 cm⁻¹ peak).

Applications in Drug Development

The primary utility of this compound in medicinal chemistry is as a prochiral scaffold .

Asymmetric Synthesis of Sertraline

Sertraline (Zoloft) is a tetralin-based antidepressant. The synthesis of the chiral tetralin core often requires desymmetrization of a precursor.

-

Workflow: The symmetric dione is complexed with Chromium.

-

Desymmetrization: Asymmetric reduction (using chiral hydrides or biocatalysis) yields a chiral alcohol.

-

Functionalization: This chiral intermediate is further elaborated to introduce the amine and dichlorophenyl groups found in Sertraline.

Pharmacophore Analysis

While the dione itself is not a common drug, its derivatives are explored for:

-

Bio-reductive Alkylation: Similar to quinones, derivatives can be reduced in vivo to cytotoxic species (anticancer potential).

-

Antibacterial Activity: Halogenated derivatives (e.g., 2,3-dichloro-2,3-dihydro-1,4-naphthoquinone) show enhanced reactivity toward nucleophilic residues in bacterial proteins.

Figure 2: Drug Development Workflow. Utilization of the symmetric dione scaffold for the synthesis of chiral APIs like Sertraline.

References

-

Kündig, E. P., Enríquez García, A., Lomberget, T., & Bernardinelli, G. (2006).[10] "Rediscovery, Isolation, and Asymmetric Reduction of 1,2,3,4-Tetrahydronaphthalene-1,4-dione and Studies of Its [Cr(CO)3] Complex." Angewandte Chemie International Edition.

-

BenchChem. (n.d.). "this compound Structure and Properties." BenchChem Compound Database.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11480599, this compound." PubChem.

-

LookChem. (n.d.). "this compound Physical Properties." LookChem.

Sources

- 1. This compound | 21545-31-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Structure Determination of Echinochrome A Oxidative Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. academic.oup.com [academic.oup.com]

- 9. CN103570520A - Benzoquinones compound, preparation method and application thereof - Google Patents [patents.google.com]

- 10. Enol - Wikipedia [en.wikipedia.org]

The Transient Scaffold: Technical Analysis of 2,3-Dihydro-1,4-Naphthoquinone (CAS 21545-31-3)

[1]

Executive Summary

2,3-Dihydro-1,4-naphthoquinone (CAS 21545-31-3), often referred to as 2,3-dihydronaphthalene-1,4-dione, represents a critical saturation intermediate in the quinone redox landscape. Unlike its fully aromatic counterpart 1,4-naphthoquinone (1,4-NQ) , this molecule possesses a saturated C2-C3 bond, disrupting the continuous conjugation of the quinoid ring while retaining the benzenoid aromaticity.[1]

For drug development professionals, this molecule is not merely a precursor; it is a "pro-oxidant" scaffold . Its thermodynamic drive toward aromatization (dehydrogenation) makes it a potent redox-active agent in biological systems, capable of generating reactive oxygen species (ROS) or serving as a metabolic sink for Vitamin K analogs. This guide details the synthesis, stabilization, and mechanistic utility of this labile compound.

Part 1: Chemical Architecture & Stability Profile

Structural Dynamics

The defining feature of CAS 21545-31-3 is the sp³ hybridization at carbons 2 and 3. This saturation elevates the internal energy of the molecule relative to 1,4-NQ, creating a strong driving force for oxidation.

| Feature | This compound (CAS 21545-31-3) | 1,4-Naphthoquinone (CAS 130-15-4) |

| Hybridization (C2/C3) | sp³ (Tetrahedral) | sp² (Planar) |

| Conjugation | Interrupted (Cross-conjugated) | Continuous (Cyclic) |

| Redox State | Partially Reduced | Fully Oxidized |

| Stability | Labile (Prone to autoxidation) | Stable |

| Appearance | Pale Yellow/Colorless Crystals | Bright Yellow Crystals |

The Tautomeric Equilibrium

In solution, this compound exists in equilibrium with its enol tautomer (1,4-dihydroxynaphthalene), particularly under acidic or basic catalysis. However, the diketo form usually predominates in neutral organic solvents.

-

Mechanism: The removal of a proton from C2 or C3 facilitates the formation of the aromatic 1,4-diol system, which then rapidly oxidizes in air to 1,4-NQ.

Part 2: Synthesis & Purification Protocols[3]

Expert Insight: Direct synthesis often yields mixtures due to the compound's sensitivity to oxygen. The most reliable method for high-purity generation is the controlled catalytic hydrogenation of 1,4-naphthoquinone.

Protocol A: Controlled Catalytic Hydrogenation (High Purity)

Objective: Selective saturation of the C2-C3 double bond without reducing the carbonyls to alcohols.

Reagents:

-

Substrate: 1,4-Naphthoquinone (Recrystallized)

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Palladium on Carbon (Pd/C) - Note: Rh is preferred to prevent over-reduction.

-

Solvent: Ethyl Acetate (Anhydrous)

-

Atmosphere: Hydrogen gas (H₂) at 1 atm.

Workflow:

-

Dissolution: Dissolve 10 mmol of 1,4-naphthoquinone in 50 mL of anhydrous Ethyl Acetate in a hydrogenation flask.

-

Catalyst Addition: Add 5 mol% of Rh/Al₂O₃ catalyst under an inert Nitrogen blanket.

-

Hydrogenation: Purge the system with H₂. Stir vigorously at room temperature (25°C).

-

Monitoring (Critical): Monitor via TLC (Silica gel; Hexane:EtOAc 8:2) every 10 minutes.

-

Endpoint: Disappearance of the bright yellow 1,4-NQ spot and appearance of a less polar, paler spot.

-

Warning: Stop immediately upon consumption of starting material to prevent reduction of carbonyls to the diol.

-

-

Workup: Filter the catalyst through a Celite pad under Nitrogen (to prevent spark-induced ignition and oxidation).

-

Isolation: Evaporate solvent under reduced pressure at <40°C.

-

Crystallization: Recrystallize immediately from cold Petroleum Ether/Ethanol. Store under Argon at -20°C.

Visualization: Synthesis Logic Flow

Caption: Logic flow for the controlled hydrogenation of 1,4-NQ, highlighting the critical decision point to prevent over-reduction.

Part 3: Biological Mechanism & Reactivity

The Redox Switch

In biological systems, CAS 21545-31-3 acts as a "Trojan Horse." It enters the cell as a saturated molecule but is rapidly metabolized or spontaneously oxidized back to the quinone, generating Reactive Oxygen Species (ROS).

Mechanism of Action:

-

Entry: Lipophilic nature allows passive diffusion through cell membranes.

-

Auto-oxidation: Intracellular pH or specific oxidoreductases facilitate the loss of 2H, converting it to 1,4-NQ.

-

Redox Cycling: The resulting 1,4-NQ undergoes one-electron reduction by P450 reductase or NQO1 to form the semiquinone radical .

-

ROS Burst: The semiquinone transfers an electron to molecular oxygen (

), generating Superoxide (

Visualization: ROS Generation Pathway

Caption: The activation pathway of this compound, illustrating its conversion to the active quinone and subsequent redox cycling.

Part 4: Handling, Safety, and Stability

Due to its propensity for aromatization, strict handling protocols are required to maintain the integrity of the 2,3-dihydro scaffold.

| Parameter | Specification | Reason |

| Storage Temperature | -20°C | Retards thermodynamic auto-oxidation. |

| Atmosphere | Argon or Nitrogen | Oxygen exposure rapidly converts it to 1,4-NQ. |

| Light Sensitivity | High (Protect from Light) | UV light catalyzes radical formation and degradation. |

| Solvent Compatibility | DCM, EtOAc, DMSO | Avoid protic solvents (MeOH/H₂O) with bases, which catalyze enolization. |

| Toxicity | Irritant / Pro-oxidant | Causes oxidative stress; handle in a fume hood. |

Self-Validating Purity Check: Before using CAS 21545-31-3 in biological assays, perform a melting point test .

-

Pure 2,3-Dihydro-1,4-NQ: mp ~98°C.[2]

-

Contaminated with 1,4-NQ: mp will depress significantly or show a broad range toward 126°C (the mp of 1,4-NQ).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11480599, this compound. Retrieved from [Link]

-

Sartori, M. F. (1963). The Chemistry of 2,3-Dichloro-1,4-naphthoquinone.[3] Chemical Reviews, 63(3), 279–296. (Provides foundational reactivity data relevant to the dihydro-scaffold precursors). Retrieved from [Link]

-

Kumagai, Y., et al. (2012). Chemical Biology of Naphthoquinones: ROS Generation and Adduct Formation. Antioxidants & Redox Signaling.[4] (Contextualizes the redox cycling mechanism). Retrieved from [Link]

An In-depth Technical Guide to the Crystal Structure of 2,3-Dihydro-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthoquinones represent a critical class of organic compounds, forming the core scaffold of numerous natural products and synthetic analogues with significant biological activities. Their planar structure and redox capabilities make them attractive candidates in drug discovery, particularly in the development of anticancer and antimicrobial agents. This guide provides a detailed examination of the crystal structure of 2,3-Dihydro-1,4-naphthoquinone, a reduced form of the parent 1,4-naphthoquinone. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for elucidating structure-activity relationships, designing novel derivatives with enhanced therapeutic profiles, and controlling solid-state properties crucial for pharmaceutical development. This document outlines the molecular geometry, intermolecular interactions, and crystallographic parameters, alongside validated experimental protocols for its synthesis and characterization.

Introduction: The Significance of the Naphthoquinone Scaffold

The 1,4-naphthoquinone framework is a recurring motif in a multitude of biologically active molecules, most notably the Vitamin K family, which plays a crucial role in blood coagulation.[1] Synthetic and naturally occurring derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and potent cytotoxic activities against various cancer cell lines.[1][2] The biological efficacy of these compounds is often attributed to their ability to undergo redox cycling, generating reactive oxygen species, and to act as electrophiles, forming covalent bonds with biological nucleophiles like the thiol groups in proteins.[3]

The hydrogenation of the C2-C3 double bond to yield this compound alters the planarity and electronic properties of the quinone system. This modification can significantly impact the molecule's interaction with biological targets, its metabolic stability, and its physicochemical properties, such as solubility and crystal packing. A thorough understanding of its crystal structure, therefore, provides a foundational blueprint for the rational design of next-generation naphthoquinone-based therapeutics.

Molecular and Crystal Structure of this compound

The precise three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound are available from the Cambridge Structural Database (CSD).[4]

CSD Deposition Code: CCDC 277445 [4]

This deposition contains the definitive, experimentally determined atomic coordinates, unit cell dimensions, space group, and other critical parameters that define the crystal lattice.

Molecular Geometry

The molecule consists of a bicyclic system where a benzene ring is fused to a 1,4-dione-substituted cyclohexene ring. Unlike the planar parent 1,4-naphthoquinone, the dihydro- derivative possesses a non-planar structure due to the sp³-hybridized carbon atoms at the 2 and 3 positions. This puckering of the aliphatic ring is a key structural feature influencing how the molecules pack together in the crystal lattice.

Below is a diagrammatic representation of the molecular structure.

Caption: Molecular structure of this compound.

Crystallographic Data Summary

While direct access to the CIF file is required for a complete analysis, a standard crystallographic data table is presented below. Researchers are directed to the CCDC database for the specific values corresponding to deposition number 277445.

| Parameter | Value |

| Chemical Formula | C₁₀H₈O₂ |

| Formula Weight | 160.17 g/mol [4] |

| Crystal System | To be obtained from CCDC 277445 |

| Space Group | To be obtained from CCDC 277445 |

| a (Å) | To be obtained from CCDC 277445 |

| b (Å) | To be obtained from CCDC 277445 |

| c (Å) | To be obtained from CCDC 277445 |

| α (°) | To be obtained from CCDC 277445 |

| β (°) | To be obtained from CCDC 277445 |

| γ (°) | To be obtained from CCDC 277445 |

| Volume (ų) | To be obtained from CCDC 277445 |

| Z | To be obtained from CCDC 277445 |

| Density (calculated) | To be obtained from CCDC 277445 |

| Absorption Coefficient (μ) | To be obtained from CCDC 277445 |

| F(000) | To be obtained from CCDC 277445 |

Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is governed by a network of non-covalent interactions. In derivatives of 1,4-naphthoquinone, interactions such as O—H···O and C—H···O hydrogen bonds, as well as π–π stacking, are commonly observed.[4][5] For this compound, which lacks strong hydrogen bond donors, the crystal packing is likely dominated by weaker C—H···O hydrogen bonds and van der Waals forces. The carbonyl oxygens act as hydrogen bond acceptors, interacting with the aromatic and aliphatic C-H groups of neighboring molecules. The arrangement of the aromatic rings may also allow for offset π–π stacking interactions, contributing to the overall stability of the crystal lattice. Analysis of the full crystal structure from the CCDC would provide precise details on the distances and geometries of these crucial packing interactions.

Experimental Protocols

The synthesis and structural elucidation of this compound require a systematic workflow encompassing organic synthesis, crystallization, and comprehensive characterization.

Synthesis and Crystallization Workflow

Caption: Workflow for synthesis and crystallization.

Detailed Synthesis Protocol

This protocol is based on established methods for the selective reduction of α,β-unsaturated ketones.

-

Setup: To a solution of 1,4-naphthoquinone (1.0 eq) in ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).

-

Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

-

Crystallization: Dissolve the purified product in a minimal amount of a suitable hot solvent (e.g., ethanol or toluene). Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Alternatively, dissolve the product in a volatile solvent like dichloromethane and allow for slow evaporation in a loosely capped vial. Collect the resulting crystals by filtration.

Characterization Protocol: A Self-Validating System

The identity and purity of the synthesized compound, along with its crystal structure, must be confirmed through a combination of spectroscopic and diffraction techniques.

-

Objective: To determine the precise three-dimensional atomic arrangement, unit cell dimensions, and space group.

-

Methodology:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), collects a full sphere of diffraction data.

-

The collected data is processed to yield a set of reflection intensities.

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².[6]

-

-

Causality: SC-XRD is the definitive method for elucidating the crystal structure. The resulting atomic coordinates and bond lengths/angles validate the molecular structure, while the packing arrangement reveals the crucial intermolecular forces stabilizing the crystal.

-

Objective: To confirm the molecular structure in solution and assess purity.

-

Methodology:

-

¹H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show signals for the aromatic protons (typically in the δ 7-8 ppm region) and two distinct signals for the diastereotopic methylene protons at the C2 and C3 positions.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons (typically δ > 190 ppm), the aromatic carbons, and the aliphatic carbons at C2 and C3.

-

-

Causality: NMR confirms the successful reduction of the C2-C3 double bond by the appearance of aliphatic signals and the disappearance of the vinyl proton signals characteristic of the starting material.

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology:

-

Prepare a sample as a KBr pellet or a thin film.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Key expected absorptions include a strong C=O stretching band for the ketone groups (around 1680-1700 cm⁻¹) and C-H stretching bands for the aromatic and aliphatic portions of the molecule.

-

-

Causality: The presence of the strong carbonyl absorption and the absence of a C=C stretching band in the typical alkene region confirm the fundamental structural features of this compound.

Conclusion and Future Directions

This guide has detailed the structural importance and crystallographic context of this compound. By providing robust protocols for its synthesis and multi-faceted characterization, we establish a self-validating framework for researchers. The crystal structure, available through CCDC deposition 277445, is the cornerstone for understanding its solid-state behavior and for designing new analogues. Future work should focus on leveraging this structural information to perform computational docking studies, to synthesize derivatives with tailored electronic and steric properties, and to explore co-crystallization strategies to modulate the physicochemical properties for enhanced bioavailability and therapeutic efficacy.

References

-

Crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

1,4-Naphthoquinone (T3D4637). (2014). T3DB. Available at: [Link]

-

This compound. (n.d.). LookChem. Available at: [Link]

- Preparation method of 2,3-dichlor-1,4-naphthaquinones. (n.d.). Google Patents.

-

2,3-Dichloro-1,4-Naphthoquinone in Organic Synthesis: Recent Advances. (n.d.). ResearchGate. Available at: [Link]

-

1,4-Naphthoquinone. (n.d.). Wikipedia. Available at: [Link]

-

SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW. (2019). Semantic Scholar. Available at: [Link]

- Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene. (n.d.). Google Patents.

-

1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. (2020). National Center for Biotechnology Information. Available at: [Link]

-

Crystal structure and molecular conformation of 2,3-dicyclopropyl-1,4-naphthoquinone. (1979). Murdoch Research Portal. Available at: [Link]

-

2,3-Dimethoxy-1,4-naphthoquinone. (n.d.). PubChem. Available at: [Link]

-

The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (2022). National Center for Biotechnology Information. Available at: [Link]

-

The IR spectrum of 1,4-benzoquinone. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with[4][5]-Triazole-3-thione Substitution. (n.d.). ResearchGate. Available at: [Link]

-

CCDC 2302266: Experimental Crystal Structure Determination. (2023). PUBDB. Available at: [Link]

-

Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. Available at: [Link]

-

CCDC 794425: Experimental Crystal Structure Determination. (n.d.). The University of Manchester. Available at: [Link]

-

CCDC Publications. (n.d.). CCDC. Available at: [Link]

-

1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. (n.d.). MDPI. Available at: [Link]

-

1,4-Naphthoquinone. (n.d.). PubChem. Available at: [Link]

-

Can i get the XRD patterns for Benzoquinone and Hydroquinones? (2016). ResearchGate. Available at: [Link]

-

Synthesis of 2,3-disubstituted 1,4-naphthoquinones as antiplatelet agents. (2001). PubMed. Available at: [Link]

-

Synthesis of 1,4 Naphthoquinone Derivatives and their In-Silico Evaluations. (n.d.). IJFMR. Available at: [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. Available at: [Link]

Sources

- 1. 2,3-Dicyano-1,4-naphthoquinone | C12H4N2O2 | CID 98547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | C10H8O2 | CID 11480599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. 2,3-Dichloro-1,4-naphthoquinone(117-80-6) 1H NMR [m.chemicalbook.com]

The Versatile Precursor: A Technical Guide to 2,3-Dihydro-1,4-naphthoquinone in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2,3-dihydro-1,4-naphthoquinone, a pivotal precursor in modern organic synthesis. We will delve into its intrinsic chemical reactivity, focusing on its utility as a versatile building block for the synthesis of a wide array of complex molecules, including natural products and pharmacologically active compounds. This document will serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not only theoretical insights but also practical, field-proven experimental protocols.

Introduction: The Strategic Advantage of this compound

The 1,4-naphthoquinone moiety is a privileged scaffold found in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic properties including anticancer, antibacterial, antifungal, and antiviral activities.[1][2] While 1,4-naphthoquinone itself is a valuable starting material, its partially saturated analogue, this compound, offers distinct synthetic advantages. The presence of a reactive enone system, coupled with the potential for dearomatization-aromatization strategies, renders it a highly versatile and strategic precursor for the construction of intricate molecular architectures.

This guide will illuminate the fundamental reaction pathways where this compound serves as a key player, with a particular focus on cycloaddition and conjugate addition reactions. We will explore the underlying principles that govern its reactivity and provide detailed methodologies for its application in the synthesis of complex target molecules.

Core Reactivity and Synthetic Utility

The synthetic potential of this compound is primarily centered around the reactivity of its α,β-unsaturated ketone system. This functionality allows it to participate in a variety of transformations, making it a valuable tool for the synthetic chemist.

Dienophile in Diels-Alder Reactions

The electron-deficient double bond in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This powerful transformation allows for the rapid construction of complex, six-membered ring systems, which are prevalent in many natural products.[3][4] The reaction typically proceeds with a diene to yield a derivative of anthraquinone.[3]

Key Mechanistic Considerations:

The stereochemical outcome of the Diels-Alder reaction is highly predictable, following the endo rule, which favors the formation of the kinetic product where the substituent on the dienophile is oriented towards the newly forming double bond in the transition state. The regioselectivity is governed by the electronic nature of both the diene and the dienophile.

Experimental Workflow: Diels-Alder Reaction

Caption: A generalized workflow for a Diels-Alder reaction using this compound as the dienophile.

Protocol 1: Synthesis of a Tetrahydroanthracenedione Derivative [5]

-

Reaction Setup: To a stirred solution of 1,4-naphthoquinone (as a representative related starting material, 1 equivalent) in a suitable solvent such as ethanol, add the diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.1 equivalents).

-

Reaction Conditions: Heat the solution to reflux (approximately 80°C) and maintain for 12-24 hours.

-

Monitoring: Monitor the disappearance of the starting materials using thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 1,4-Naphthoquinone | 2,3-Dimethyl-1,3-butadiene | 1,4,4a,9a-Tetrahydro-2,3-dimethyl-9,10-anthracenedione | 99% | [5] |

Michael Acceptor in Conjugate Additions

The electrophilic β-carbon of the enone system in this compound makes it an excellent Michael acceptor for the conjugate addition of a wide range of nucleophiles. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

Common Nucleophiles:

-

Organocuprates: Soft nucleophiles that deliver alkyl or aryl groups with high regioselectivity.

-

Enolates: Generated from ketones, esters, and other carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds.

-

Amines and Thiols: For the introduction of nitrogen and sulfur functionalities, respectively.

-

Active Methylene Compounds: Such as malonates and cyanoacetates, which are valuable for further synthetic manipulations.[6]

Mechanism of Michael Addition:

The reaction is typically catalyzed by a base, which deprotonates the nucleophile to generate a more potent nucleophile. This then attacks the β-carbon of the enone, forming a new carbon-carbon or carbon-heteroatom bond and generating an enolate intermediate. Subsequent protonation of the enolate yields the 1,4-adduct.

Experimental Workflow: Michael Addition

Caption: A generalized workflow for a Michael addition reaction using this compound as the acceptor.

Protocol 2: Synthesis of 2-Hydroxy-3-substituted-1,4-naphthoquinone Derivatives [6]

This protocol describes the reaction of the related 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone with active methylene compounds, which proceeds via an initial epoxide opening followed by tautomerization to the hydroxynaphthoquinone, a reaction class that highlights the utility of the naphthoquinone core.

-

Reaction Setup: In a round-bottom flask, dissolve the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a solution of sodium ethoxide in ethanol.

-

Addition of Precursor: Add a solution of 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone in ethanol dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for a specified period.

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

| Active Methylene Compound | Product | Reference |

| Malononitrile | 2-Hydroxy-3-(dicyanomethyl)-1,4-naphthoquinone | [6] |

| Ethyl cyanoacetate | 2-Hydroxy-3-(cyano(ethoxycarbonyl)methyl)-1,4-naphthoquinone | [6] |

| Diethyl malonate | 2-Hydroxy-3-(bis(ethoxycarbonyl)methyl)-1,4-naphthoquinone | [6] |

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of this compound and its derivatives makes them invaluable precursors for the synthesis of a wide range of biologically active molecules. The naphthoquinone scaffold is a common feature in many natural products with significant pharmacological properties.

Synthesis of Anticancer Agents

Many natural and synthetic naphthoquinones exhibit potent anticancer activity. The ability to functionalize the 2 and 3 positions of the naphthoquinone ring system through reactions like Michael additions allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. For instance, derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone) have been extensively investigated for their cytotoxic effects against various cancer cell lines.[2][7]

Synthesis of Antimicrobial and Antiprotozoal Agents

Hydroxynaphthoquinones derived from precursors like this compound have shown significant activity against bacteria, fungi, and protozoa.[6] For example, lapachol and its analogues, which can be synthesized from related naphthoquinone precursors, possess antitumor, antibiotic, and anti-malarial properties.[6]

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone precursor in organic synthesis. Its predictable reactivity in key transformations such as Diels-Alder and Michael addition reactions provides a reliable and efficient means to construct complex molecular frameworks. The continued exploration of new reaction methodologies and the application of this versatile building block in the synthesis of novel bioactive compounds will undoubtedly remain a fruitful area of research. As our understanding of the biological importance of the naphthoquinone scaffold deepens, the demand for efficient and selective synthetic routes starting from precursors like this compound will only continue to grow, paving the way for the discovery of the next generation of therapeutic agents.

References

-

Berghot, M. A., Kandeel, E. M., Abdel-Rahman, A. H., & Abdel-Motaal, M. (2014). Synthesis, Antioxidant and Cytotoxic Activities of Novel Naphthoquinone Derivatives from 2,3-Dihydro-2,3-Epoxy-1,4-Naphthoquinone. Med chem, 4, 381-388. [Link]

-

ResearchGate. (2025). 2,3-Dichloro-1,4-Naphthoquinone in Organic Synthesis: Recent Advances | Request PDF. [Link]

-

Wikipedia. (n.d.). 1,4-Naphthoquinone. [Link]

- Google Patents. (n.d.). CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones.

-

Chegg. (2023). The Diels-Alder reaction is used to synthesize a six-membered ring from a quinone and a diene. A reactive dienenophile, 1,4-naphthoquinone, is reacted with 2,3-dimethylbutadione to yicld a derivative of anthroquinone. [Link]

-

PubMed. (n.d.). Synthesis of 2,3-disubstituted 1,4-naphthoquinones as antiplatelet agents. [Link]

- Google Patents. (n.d.).

-

Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (2012). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 24(2), 816-818. [Link]

-

Sagar, R., et al. (2023). Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) Derivatives. SynOpen, 7, 619–651. [Link]

-

PubMed Central. (n.d.). 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. [Link]

-

RSC Publishing. (2025). A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties. [Link]

-

ResearchGate. (2025). Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives and Evaluation of Cytotoxic Activity against Tumor Cell Lines. [Link]

-

Scribd. (n.d.). 2 Hydroxy 1,4 Naphthoquinone | PDF | Chemical Reactions | Organic Synthesis. [Link]

-

ResearchGate. (2021). (PDF) Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. [Link]

-

ResearchGate. (2025). 2,3-Dicyano-1,4-naphthoquinone as a dienophile in Diels-Alder reactions | Request PDF. [Link]

-

Kennedy, S., & Peters, A. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. SyntheticPage. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Syntheses of substituted 1,4-naphthoquinones by Diels–Alder addition of methoxycyclohexadienes to substituted 1,4-benzoquinones. [Link]

Sources

- 1. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 2. 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solved diels alder Introduction: The Diels-Alder reaction | Chegg.com [chegg.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. thieme-connect.com [thieme-connect.com]

Mechanistic Pharmacology of 2,3-Dihydro-1,4-Naphthoquinone Derivatives: A Target Validation Guide

Executive Summary

This technical guide delineates the mechanism of action (MOA) of 2,3-dihydro-1,4-naphthoquinone derivatives, a class of pharmacophores characterized by their ability to hijack cellular redox systems and disrupt genomic stability. Unlike traditional alkylating agents, these derivatives frequently act as "bio-reductive prodrugs," leveraging the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) to generate cytotoxic levels of reactive oxygen species (ROS). Furthermore, specific structural modifications allow these compounds to act as dual-target agents, simultaneously poisoning DNA topoisomerases. This guide provides the theoretical grounding and experimental protocols necessary for researchers to validate these pathways in pre-clinical models.

The Pharmacophore: Structure-Activity Relationship (SAR)

The core scaffold consists of a naphthalene ring system with two ketone groups at positions 1 and 4. The "2,3-dihydro" designation indicates saturation at the C2-C3 bond, distinguishing these from fully aromatic 1,4-naphthoquinones (like menadione).

Key Structural Determinants

| Feature | Mechanistic Impact |

| C2-C3 Saturation | Alters redox potential ( |

| C2/C3 Substitution | Nucleophilic Susceptibility: Electron-withdrawing groups (e.g., halogens) at these positions facilitate Michael addition reactions with thiol groups on proteins (e.g., Cysteine-111 of Tubulin). |

| Fused Rings | NQO1 Specificity: Furan or pyran ring fusions (as seen in |

| Phenolic Hydroxyls | Topoisomerase Affinity: Hydroxyl groups (especially at C5 or C8) enhance hydrogen bonding with the DNA-Topoisomerase cleavable complex. |

Primary Mechanism: NQO1-Mediated Futile Redox Cycling

The most potent mechanism for this class is the NQO1-dependent futile redox cycle . This pathway is distinct because it turns a cancer cell's overexpression of NQO1 (a survival mechanism) into a suicide trap.

The Mechanistic Cascade

-

Bio-reduction: NQO1 performs a two-electron reduction of the this compound to its hydroquinone form, utilizing NAD(P)H as an electron donor.

-

Auto-oxidation: The resulting hydroquinone is unstable. It spontaneously reacts with molecular oxygen (

) to revert to the parent quinone.[1] -

ROS Generation: This reversion releases Superoxide anion (

). -

The "Futile" Aspect: The parent quinone is regenerated and immediately re-entered into step 1. This cycle repeats continuously, consuming massive amounts of cellular NAD(P)H and generating exponential ROS.

-

Terminal Event: The ROS spike causes extensive DNA single-strand breaks. Poly(ADP-ribose) polymerase-1 (PARP1) is hyperactivated to repair the damage, depleting remaining NAD+ and ATP pools, leading to necroptosis (programmed necrosis) rather than classical apoptosis.

Visualization: The Futile Redox Cycle

Figure 1: The NQO1-mediated futile redox cycle.[1] The drug acts as a catalyst for ROS generation, depleting cellular reducing equivalents.

Secondary Mechanism: Topoisomerase Inhibition

While ROS generation is rapid, stable derivatives (particularly those with bulky C2/C3 substitutions) often act as Topoisomerase II poisons .

-

Mechanism: These derivatives intercalate into DNA or bind to the ATPase domain of Topoisomerase II.

-

Effect: They stabilize the "cleavable complex" (enzyme covalently bound to DNA), preventing the re-ligation of the DNA strands. This results in permanent double-strand breaks (DSBs), triggering the G2/M cell cycle checkpoint and subsequent apoptosis.

-

Differentiation: Unlike the NQO1 mechanism (which is rapid and catastrophic), Topo-inhibition is often slower and cell-cycle dependent.

Experimental Protocols for Validation

To scientifically validate the MOA of a new this compound derivative, the following self-validating workflow is required.

Protocol A: NQO1-Dependency Validation (Dicoumarol Screen)

Purpose: To prove that cytotoxicity is driven by NQO1 bio-activation. Reagents: Dicoumarol (specific NQO1 inhibitor), MTT or CellTiter-Glo reagents.

-

Seeding: Plate NQO1-positive cells (e.g., A549, MCF-7) and NQO1-null cells (e.g., MDA-MB-231) in 96-well plates.

-

Pre-treatment: Treat half the wells with Dicoumarol (40-50 µM) for 2 hours. Note: Dicoumarol competes with NADH for the NQO1 binding site.

-

Drug Treatment: Add the naphthoquinone derivative at graded concentrations (0.1 - 100 µM).

-

Incubation: Incubate for 24-48 hours.

-

Readout: Measure viability.

-

Validation Criteria: If the drug is NQO1-dependent, Dicoumarol must significantly protect the cells (increase the IC50 by >5-fold). If toxicity remains unchanged, the mechanism is NQO1-independent (likely direct alkylation or Topo inhibition).

-

Protocol B: ROS Quantification (Flow Cytometry)

Purpose: To confirm the generation of superoxide vs. hydrogen peroxide. Reagents: DHE (Dihydroethidium) for Superoxide; DCFDA for general oxidative stress.

-

Treatment: Treat cells with the derivative (at IC50 concentration) for a short duration (30-60 mins). Rationale: ROS generation is an early event.

-

Staining: Wash cells and incubate with 5 µM DHE for 30 mins in the dark.

-

Analysis: Analyze via Flow Cytometry (Excitation 488nm, Emission >580nm).

-

Control: Use NAC (N-acetylcysteine) pre-treatment (5 mM) as a ROS scavenger negative control.

Visualization: Validation Workflow

Figure 2: Decision tree for distinguishing between NQO1-mediated redox cycling and other cytotoxic mechanisms.

Data Summary: Comparative Activity

The following table summarizes the activity profiles of key reference compounds in this class.

| Compound | Primary Target | NQO1 Dependent? | Key Biological Outcome |

| NQO1 (Redox Cycle) | Yes (Highly) | Massive ROS, PARP1-mediated Necroptosis. | |

| Dunnione | NQO1 / Mitochondria | Yes | ROS generation, mitochondrial membrane depolarization. |

| 1,2-Naphthoquinone | Topoisomerase II | No | Covalent modification of Topo II, DNA strand breaks. |

| TU100 | Topoisomerase I / II | No | Dual catalytic inhibition, non-intercalative.[2] |

References

-

Ross, D., & Siegel, D. (2021). The diverse functionality of NQO1 and its roles in redox control. Redox Biology. [Link]

-

Silvers, M. A., et al. (2017). Cystine-111 in Tubulin is a Target for Naphthoquinone Derivatives. Journal of Medicinal Chemistry. [Link]

-

Kennedy, S., et al. (2011). Topoisomerase I/II inhibition by a novel naphthoquinone containing a modified anthracycline ring system.[2] Biochemical and Biophysical Research Communications. [Link]

-

Moraes, T. S., et al. (2020). Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone).[3] Frontiers in Pharmacology. [Link]

-

Park, E. J., et al. (2011). NQO1-mediated redox cycling of beta-lapachone. Cell Death & Disease. [Link]

Sources

2,3-Dihydro-1,4-Naphthoquinone Derivatives: Pharmacophore Exploration & Therapeutic Potential

Topic: 2,3-Dihydro-1,4-naphthoquinone Derivatives as Potential Pharmacophores Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary

The 1,4-naphthoquinone (1,4-NQ) scaffold is a privileged structure in medicinal chemistry, renowned for its redox activity and ability to interact with diverse biological targets. While the fully aromatic 1,4-NQs (e.g., Lawsone, Juglone) are well-characterized, their 2,3-dihydro derivatives represent a distinct and potent subclass. These compounds, characterized by saturation or specific functionalization at the C2-C3 bond (often via ring fusion), exhibit unique physicochemical properties that modulate their reactivity toward nucleophiles and their specificity for bioreductive enzymes like NQO1 (NAD(P)H:quinone oxidoreductase 1).

This guide analyzes the chemical architecture, synthesis, and pharmacological mechanisms of this compound derivatives, with a focus on their potential as targeted anticancer and antimicrobial agents.

Chemical Foundation & Pharmacophore Analysis

The Core Scaffold

Unlike the planar, fully conjugated 1,4-naphthoquinone, the This compound core (also referred to as 1,4-dioxotetralin or 1,4-decalindione derivatives in specific contexts) introduces non-planarity and alters the redox potential.

-

Reactivity: The saturation of the C2-C3 double bond removes the inherent Michael acceptor capability of the parent quinone, reducing non-specific toxicity associated with thiol alkylation. However, many bioactive derivatives re-introduce electrophilicity via epoxides or fused heterocyclic rings (dihydrofuran/dihydropyran).

-

Key Derivatives:

-

-Lapachone: A naturally occurring pyranonaphthoquinone (3,4-dihydro-2H-benzo[h]chromene-5,6-dione). It is the structural isomer of the well-known

-

2,3-Epoxy-2,3-dihydro-1,4-naphthoquinones: Synthetic intermediates that serve as potent alkylating agents and precursors for diverse heterocyclic quinones.

-

Dunnione Analogs: While Dunnione is an ortho-quinone, its 1,4-naphthoquinone isomers (e.g.,

-Dunnione) exhibit significant cytotoxicity via NQO1-mediated redox cycling.

-

-Lapachone: A naturally occurring pyranonaphthoquinone (3,4-dihydro-2H-benzo[h]chromene-5,6-dione). It is the structural isomer of the well-known

Synthetic Pathways

The synthesis of these derivatives often proceeds from Lawsone (2-hydroxy-1,4-naphthoquinone) or 1,4-Naphthoquinone via cycloaddition or condensation reactions.

Figure 1: General Synthesis Workflow

Caption: Synthetic routes to fused and epoxy-2,3-dihydro-1,4-naphthoquinone derivatives from Lawsone and 1,4-Naphthoquinone precursors.

Pharmacological Mechanisms[2][3]

The therapeutic efficacy of 2,3-dihydro-1,4-NQ derivatives relies on two primary mechanisms: Bioreductive Activation and Targeted Enzyme Inhibition .

NQO1-Mediated Redox Cycling

A critical differentiator for these derivatives is their ability to act as substrates for NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme frequently overexpressed in solid tumors (e.g., lung, breast, pancreatic cancer).

-

Reduction: NQO1 performs a two-electron reduction of the quinone to a hydroquinone.

-

Auto-oxidation: Unlike stable hydroquinones, the reduced forms of specific 2,3-dihydro derivatives are unstable and rapidly auto-oxidize back to the quinone.

-

Futile Cycle: This process generates a "futile cycle," consuming NAD(P)H and generating massive amounts of Reactive Oxygen Species (ROS) , specifically superoxide anion (

). -

Apoptosis: The ROS burst triggers DNA damage, mitochondrial depolarization, and subsequent apoptosis (often PARP-1 mediated).

Topoisomerase II Inhibition

-Lapachone and its derivatives have been identified as catalytic inhibitors of DNA Topoisomerase II . Unlike "poisons" like etoposide that stabilize the cleavage complex,Figure 2: Mechanism of Action (Redox & Inhibition)

Caption: Dual mechanism showing NQO1-driven ROS generation and direct Topoisomerase II inhibition.

Therapeutic Applications & SAR

Structure-Activity Relationship (SAR) Summary

| Structural Feature | Modification | Biological Effect |

| C2-C3 Bond | Saturation | Reduces non-specific thiol alkylation; increases metabolic stability. |

| C2/C3 Fused Rings | Dihydropyran ( | Enhances Topo II inhibition; potential for NQO1 activation. |

| C2/C3 Fused Rings | Dihydrofuran (Dunnione analogs) | Increases lipophilicity; strong NQO1 substrate specificity. |

| C2/C3 Epoxide | Epoxidation | Introduces alkylating capability; high cytotoxicity but lower selectivity. |

| Aromatic Ring (C5-C8) | Hydroxyl/Methoxy substitution | Modulates redox potential; -OH often increases ROS generation. |

Biological Activity Data

Recent studies highlight the potency of these derivatives against specific cell lines.[1][2]

-

Anticancer:

-Lapachone derivatives show IC -

Antimicrobial: 2,3-Dihydro-2,3-epoxy derivatives exhibit broad-spectrum antifungal activity and significant efficacy against Trypanosoma cruzi (Chagas disease) by disrupting mitochondrial electron transport [2, 4].

Experimental Protocols

Protocol: Synthesis of -Lapachone (Representative Fused Derivative)

Rationale: This acid-catalyzed cyclization is the standard method for converting Lawsone derivatives into the fused dihydro-pyran pharmacophore.

Reagents:

-

Lawsone (2-hydroxy-1,4-naphthoquinone)[3]

-

Prenal (3-methyl-2-butenal)

-

Glacial Acetic Acid[4]

-

Concentrated HCl

Methodology:

-

Condensation: Dissolve Lawsone (10 mmol) and Prenal (15 mmol) in Glacial Acetic Acid (20 mL).

-

Catalysis: Add concentrated HCl (2 mL) dropwise while stirring at room temperature.

-

Reflux: Heat the mixture to 100°C for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to yield

-Lapachone (yellow needles). -

Validation: Confirm structure via

H-NMR (characteristic gem-dimethyl singlet at ~1.4 ppm and triplet signals for the dihydro-pyran ring).

Protocol: NQO1-Dependent ROS Generation Assay

Rationale: To verify the mechanism of action via redox cycling.

Reagents:

-

Recombinant NQO1 enzyme

-

NADH (Cofactor)

-

DCFDA (2',7'-dichlorofluorescin diacetate) - ROS probe

-

Dicoumarol (NQO1 inhibitor) - Control

Methodology:

-

Preparation: Incubate cancer cell lysate (or purified NQO1) in phosphate buffer (pH 7.4) with NADH (200

M). -

Treatment: Add the test compound (1–10

M). -

Detection: Add DCFDA (10

M). -

Measurement: Monitor fluorescence intensity (Ex/Em: 485/535 nm) over 60 minutes.

-

Control: Run a parallel set with Dicoumarol (50

M). A significant reduction in fluorescence in the presence of Dicoumarol confirms NQO1-dependency.

References

-

Synthesis, Antioxidant and Cytotoxic Activities of Novel Naphthoquinone Derivatives from 2,3-Dihydro-2,3-Epoxy-1,4-Naphthoquinone. Med Chem. (2014).[1]

-

Naphthoquinones: Biological Properties and Synthesis of Lawsone and Derivatives. Vitae. (2014).[1]

-

Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives and Evaluation of Cytotoxic Activity. ResearchGate. (2025).[5][6]

-

In Silico Insights into the Mechanism of Action of Epoxy-α-Lapachone and Epoxymethyl-Lawsone in Leishmania spp. MDPI. (2022).

-

Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives. Biochem Pharmacol. (2000).[2]

-

Synthesis of benzonaphthofuroquinones and benzoylnaphthindolizinediones... their cytotoxic and apoptotic activities. RSC Adv. (2020).

Sources

Evolution of Structural Control: The Synthesis of 2,3-Dihydro-1,4-naphthoquinone

Executive Summary

The 2,3-dihydro-1,4-naphthoquinone scaffold (CAS: 21545-31-3), also known as 1,4-decalindione or 2,3-dihydronaphthalene-1,4-dione, represents a critical divergence in quinone chemistry. Unlike its fully aromatic parent, 1,4-naphthoquinone, the 2,3-dihydro variant possesses a saturated C2-C3 bond, disrupting the quinoid conjugation while retaining the bicyclic core. This structural nuance imparts unique reactivity, making it a pivotal intermediate in the biosynthesis of Vitamin K, the synthesis of anthracycline antibiotics, and the development of bioreductive alkylating agents.

This guide analyzes the historical and technical evolution of synthesizing this scaffold, moving from classical constructive methods to modern catalytic precision. It addresses the central challenge of this molecule: the thermodynamic struggle between the diketo (2,3-dihydro) form and the fully aromatic 1,4-naphthalenediol tautomer.

Part 1: The Thermodynamic Challenge (The "Why")

Before examining how to synthesize this molecule, one must understand what is being synthesized. The synthesis of this compound is complicated by a rapid tautomeric equilibrium.

-

The Target (Diketo Form): A bicyclic diketone. The C2-C3 bond is single. The ring is not fully aromatic.

-

The Trap (Enol Form): 1,4-Naphthalenediol (Hydronaphthoquinone). The C2-C3 bond is double. The ring is fully aromatic.

In protic solvents or under acidic catalysis, the 2,3-dihydro dione readily enolizes to the thermodynamically superior aromatic diol. Successful synthesis requires protocols that either trap the dione or operate in conditions that disfavor aromatization.

Tautomeric Equilibrium Diagram

Figure 1: The central thermodynamic triangle. Synthesis of the 2,3-dihydro scaffold requires kinetic trapping to prevent collapse into the aromatic diol.

Part 2: Historical Synthesis – The Constructive Era

Early 20th-century efforts focused on building the ring system rather than modifying an existing quinone. The most prominent method utilized the Diels-Alder Reaction , a cornerstone of quinone chemistry since 1928.

The Diels-Alder Approach

While the reaction of 1,4-benzoquinone with 1,3-butadiene is the textbook route to naphthoquinones, it initially yields the 5,8-dihydro-1,4-naphthoquinone (a cis-decalin derivative), not the 2,3-dihydro isomer.

-

Mechanism: [4+2] Cycloaddition.[1]

-

Limitation: The double bond ends up at C5-C8 (the newly formed ring), not the quinone ring.

-

Isomerization: To achieve the this compound structure via this route, one must perform a complex isomerization or selective reduction of the C5-C8 bond followed by oxidation of the C1-C4 center. Consequently, this route is rarely used for the parent 2,3-dihydro target today but remains vital for substituted derivatives.

The Haworth Synthesis (1932)

The Haworth synthesis provides a robust, albeit multi-step, pathway to the tetralin skeleton, which can be oxidized to the quinone.

Workflow:

-

Friedel-Crafts Acylation: Benzene + Succinic Anhydride

-

Reduction: Clemmensen reduction

-

Cyclization: Acid-catalyzed intramolecular acylation

-

Oxidation: Oxidation of

-tetralone usually yields 1,4-naphthoquinone. Stopping at the 2,3-dihydro stage is difficult due to the driving force of aromatization.

Part 3: Modern Synthesis – The Reductive & Epoxide Strategies

Contemporary synthesis relies on the functional group transformation of commercially available 1,4-naphthoquinone.[2][3] This approach is more atom-economical but requires strict chemoselectivity.

Protocol A: Catalytic Hydrogenation (The Gold Standard)

This is the most direct route to the 2,3-dihydro scaffold. The goal is to saturate the C2-C3 alkene without reducing the carbonyls to alcohols.

Reagents: Hydrogen gas (

Step-by-Step Protocol:

-

Preparation: Dissolve 1.58 g (10 mmol) of recrystallized 1,4-naphthoquinone in 50 mL of dry Ethyl Acetate.

-

Catalyst Addition: Add 10 mol% Pd/C (10% loading) under an inert nitrogen atmosphere.

-

Hydrogenation: Purge the vessel with

gas (balloon pressure, ~1 atm) and stir vigorously at Room Temperature (25°C). -

Monitoring (Critical): Monitor via TLC every 10 minutes.

-

Starting Material: Yellow spot.

-

Product: Colorless/Pale spot.

-

Over-reduction: If the reaction runs too long, the hydroquinone (diol) forms, turning the solution dark upon exposure to air (re-oxidation).

-

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo at low temperature (<40°C).

-

Purification: Rapid column chromatography (Silica Gel, Hexane:EtOAc 9:1). Note: Silica is slightly acidic and may promote tautomerization; neutral alumina is often safer.

Protocol B: The Epoxide Gateway (For Derivatives)

For synthesizing substituted 2,3-dihydro-1,4-naphthoquinones, the epoxide route offers superior regiocontrol.

Mechanism:

-

Epoxidation: 1,4-Naphthoquinone +

/ -

Ring Opening: Hydrogenolysis of the epoxide yields the this compound or its hydroxy-derivatives depending on conditions.

Comparative Data: Synthetic Routes

| Method | Precursor | Reagents | Yield | Selectivity Risk |

| Catalytic Hydrogenation | 1,4-Naphthoquinone | 85-95% | High (Over-reduction to diol) | |

| Zn Reduction | 1,4-Naphthoquinone | Zn dust, AcOH | 60-75% | High (Tautomerization to diol) |

| Diels-Alder | Benzoquinone | Butadiene | N/A | Yields wrong isomer (5,8-dihydro) |

| Epoxide Hydrogenolysis | 2,3-Epoxy-1,4-NQ | 80-90% | Excellent (Regiocontrolled) |

Part 4: Technical Visualization (Process Logic)

The following diagram illustrates the decision logic for selecting a synthetic route based on the desired final derivative.

Figure 2: Synthetic decision matrix. Route A is preferred for the parent molecule; Route B is essential for medicinal chemistry analogs.

Part 5: References

-

PubChem. (2023). This compound (Compound Summary). National Library of Medicine. [Link]

-

Asian Journal of Chemistry. (2013). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. [Link] (Note: General reference for Diels-Alder approaches to NQ derivatives).

-

ResearchGate. (2014). Synthesis of 2,3-Dihydro-1,4-naphthaquinone Derivatives for Targeting the Altered Cancer Cells Metabolism.[4] [Link]

-

Organic Syntheses. (1942). Diels-Alder Reaction of 1,4-Naphthoquinone with 2,3-Dimethyl-1,3-Butadiene. Coll. Vol. 3, p. 310. [Link]

-

National Institutes of Health (PMC). (2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives. [Link]

-

Wikipedia. (2023). 1,4-Naphthoquinone Properties and Reactions.[5][6][7][8][9][10][11][12][13] [Link][2][3][6][7][10][13][14]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones - Google Patents [patents.google.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Syntheses of substituted 1,4-naphthoquinones by Diels–Alder addition of methoxycyclohexadienes to substituted 1,4-benzoquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"purification of 2,3-Dihydro-1,4-naphthoquinone by column chromatography"

Methodology: Flash Column Chromatography & Recrystallization Polishing

Strategic Overview & Compound Analysis

2,3-Dihydro-1,4-naphthoquinone (CAS: 21545-31-3), also known as tetralin-1,4-dione, serves as a critical intermediate in the synthesis of bioactive quinones, including atovaquone and vitamin K analogues. Unlike its fully aromatic parent (1,4-naphthoquinone), the 2,3-dihydro derivative possesses a saturated C2-C3 bond, breaking the planar conjugation of the quinone ring.[1]

This structural nuance significantly alters its physicochemical properties.[1][2] The compound exhibits greater conformational flexibility and distinct polarity compared to 1,4-naphthoquinone.[1] Purification challenges often arise from the presence of unreacted starting material (1,4-naphthoquinone), over-reduced byproducts (1,2,3,4-tetrahydronaphthalene-1,4-diol), or oxidative dimers.

This protocol details a high-fidelity purification workflow combining Flash Column Chromatography (FCC) with a Recrystallization polishing step to achieve pharmaceutical-grade purity (>99%).[2]

Critical Material Attributes (CMA)

| Attribute | Specification | Notes |

| IUPAC Name | 2,3-Dihydro-1,4-naphthalenedione | Also: Tetralin-1,4-dione |

| CAS Number | 21545-31-3 | Verify against 1,4-NQ (130-15-4) |

| Molecular Weight | 160.17 g/mol | C₁₀H₈O₂ |

| Physical State | White to Pale Gray Solid | Turns yellow/brown upon oxidation |

| Melting Point | 100–101 °C | Sharp mp indicates high purity |

| Solubility | Soluble: DCM, EtOAc, TolueneInsoluble: Water, Cold Hexane | Ideal for normal phase chromatography |

Pre-Chromatography Assessment

Before committing the bulk crude material to the column, analytical Thin Layer Chromatography (TLC) is mandatory to define the separation window (

TLC Method Optimization

-

Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.[2]

-

Mobile Phase A (Screening): 100% Hexane (Baseline check).

-

Mobile Phase B (Target): Diethyl Ether / Pentane (1:6 v/v) OR Ethyl Acetate / Hexane (1:10 v/v).

-

Visualization:

Target

-

This compound (Product):

-

1,4-Naphthoquinone (Impurity):

(Less polar due to planarity) -

1,4-Dihydroxynaphthalene (Impurity):

(More polar, H-bonding)

Flash Column Chromatography Protocol

Objective: Isolate the target compound from non-polar aromatic impurities and polar reduction byproducts.[2]

Phase 1: Stationary Phase Preparation[2]

-

Resin: Silica Gel 60 (230–400 mesh / 40–63 µm).[2]

-

Column Dimensions: Use a 1:30 to 1:50 ratio of Compound mass (g) to Silica mass (g).

-

Example: For 1.0 g crude, use 30–50 g Silica.[2]

-

-

Slurry Solvent: 100% Hexane or Petroleum Ether.[2]

-

Packing: Slurry pack to prevent air bubbles.[2] Flush with 2 Column Volumes (CV) of starting solvent (100% Hexane).

Phase 2: Sample Loading

Method: Dry Loading (Recommended) Due to the compound's moderate solubility in hexane, wet loading in DCM can cause "band broadening" if the solvent strength is too high.

-

Dissolve crude mixture in minimum Dichloromethane (DCM).[2]

-

Add Celite 545 or Silica Gel (1:2 ratio w/w relative to crude).[2]

-

Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

-

Load the powder gently onto the top of the packed column bed.[2]

-

Add a protective layer of sand (1 cm) to prevent disturbing the bed.[2]

Phase 3: Elution Strategy (Gradient)

Run the column using a step gradient to maximize separation efficiency.

| Step | Mobile Phase Composition (v/v) | Volume (CV) | Purpose |

| 1 | 100% Hexane | 2 CV | Flush void volume; elute highly non-polar grease/oils.[2] |

| 2 | 2% EtOAc in Hexane | 3 CV | Elute minor non-polar aromatic impurities. |

| 3 | 5% EtOAc in Hexane | 5-8 CV | Elution of Target: this compound. |

| 4 | 10% EtOAc in Hexane | 3 CV | Elute tailing product and more polar impurities (1,4-NQ). |

| 5 | 50% EtOAc in Hexane | 2 CV | Flush column (cleaning). |

Note: Alternatively, a mixture of Petroleum Ether / Ethyl Acetate (10:[3]1) can be used for isocratic elution if

Phase 4: Fraction Analysis & Pooling

-

Collect fractions (approx. 10–15 mL for a 30g column).

-

Spot fractions on TLC plates.

-

Pool fractions containing the pure spot (

).[2] -

Critical: Do not pool "mixed" fractions containing the slightly less polar 1,4-naphthoquinone impurity.[2] It is better to sacrifice yield for purity at this stage.[2]

-

Concentrate pooled fractions under reduced pressure at 35 °C.

Post-Purification Polishing (Recrystallization)

Chromatography often leaves trace solvent residues or minor co-eluting isomers.[2] Recrystallization is the definitive step for stability.[2]

-

Solvent: Diisopropyl Ether (

) or a mixture of Hexane/DCM.[2] -

Procedure:

-

Filtration: Filter the white crystals and wash with cold Pentane.

-

Drying: Dry under high vacuum to remove solvent traces.[2]

Workflow Visualization

Figure 1: Step-by-step purification workflow for this compound, highlighting the transition from crude analysis to crystallization.

Troubleshooting & Causality

| Observation | Root Cause | Corrective Action |

| Streaking / Tailing on TLC | Acid sensitivity or Overloading.[2] | Add 1% Triethylamine to the mobile phase to neutralize silica acidity.[2] Ensure loading mass < 5% of silica mass.[2] |

| Co-elution with 1,4-Naphthoquinone | Insufficient separation power ( | Switch to a less polar solvent system (e.g., Toluene/Hexane) or increase column length. Use gradient elution more slowly (e.g., 0% |

| Product turns brown on column | Decomposition on Silica (Oxidation/Basic instability).[2] | Minimize residence time on the column (< 30 mins). Flush column with Nitrogen before use.[2] Store fractions in the dark. |

| Low Recovery Yield | Product crystallization inside the column or irreversible adsorption.[2] | Ensure solubility in the mobile phase. If crystallizing, add small amount of DCM to the mobile phase. If adsorbing, flush with 10% MeOH/DCM to recover material (will be impure). |

References

-

Beilstein Journals. (2011). Synthesis of this compound via hydrogenation and purification protocols. Beilstein J. Org.[2] Chem. Retrieved from [Link]

-

Vertex AI Search. (2025).[2][3] Purification parameters for naphthoquinone derivatives: Solvent systems and Rf values. Retrieved from

-

PubChem. (2025).[2][4] Compound Summary: this compound (CAS 21545-31-3).[2][5] National Library of Medicine.[2] Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Epoxidation and purification of cyclic enones: Experimental procedures. RSC Advances.[2] Retrieved from [Link]

-

MDPI. (2020).[2] Isolation and characterization of naphthoquinone metabolites. Molecules.[2][4][5][6][7][8][9][10][11][12][13] Retrieved from [Link]

Sources

- 1. This compound | 21545-31-3 | Benchchem [benchchem.com]

- 2. This compound | C10H8O2 | CID 11480599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. 2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone | C10H6O3 | CID 85844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and In Silico Studies of Two 1,4-Naphthoquinones and Their Topical Formulation in Bigels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0686153B1 - Chemical process for preparation of 1,2-epoxy-1,2,3,4-tetrahydrnaphtalene - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. US6313352B1 - Process for producing canthaxanthin - Google Patents [patents.google.com]

- 12. WO2009007991A2 - A new process for preparation of atovaquone and novel intermediates thereof - Google Patents [patents.google.com]

- 13. RPSubAlign: a novel sequence-based molecular representation method for retrosynthesis prediction with improved validity and robustness - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,3-Dihydro-1,4-naphthoquinone in Materials Science

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,3-Dihydro-1,4-naphthoquinone in materials science. This document explores the fundamental properties of this compound and provides detailed protocols for its synthesis and potential applications in energy storage and corrosion inhibition, based on the established performance of closely related naphthoquinone derivatives.

Introduction: The Scientific Merit of this compound

This compound is a unique molecule derived from the reduction of the 2,3-double bond in 1,4-naphthoquinone. This structural modification from a planar, fully aromatic system to one with a saturated C2-C3 bond introduces greater conformational flexibility and fundamentally alters the electronic distribution within the quinone system.[1] The core reactivity of the 1,4-dicarbonyl moiety, which is responsible for the rich redox chemistry of quinones, is preserved, albeit with modified characteristics.[1]

The key feature of this compound in the context of materials science is its redox activity. Unlike the one-electron reduction pathway often observed with 1,4-naphthoquinone, the dihydro form is thought to favor a two-electron reduction pathway.[1] This property is central to its potential application in materials designed for electrochemical energy storage, where multi-electron redox reactions can lead to higher specific capacities. Furthermore, the ability of quinone structures to interact with metal surfaces makes them interesting candidates for corrosion inhibitors.

While extensive research has been conducted on various derivatives of 1,4-naphthoquinone, particularly in the realm of biological applications and as precursors for complex syntheses, the direct application of this compound in materials science is an emerging area with significant potential.[2][3] This guide, therefore, provides both established synthesis protocols and extrapolated application methodologies based on well-understood principles of related compounds to facilitate further research and development.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the selective catalytic hydrogenation of 1,4-naphthoquinone. The choice of catalyst and reaction conditions is critical to ensure the selective reduction of the 2,3-double bond without over-reduction of the carbonyl groups or the aromatic ring.

Protocol 2.1: Synthesis via Catalytic Hydrogenation

This protocol describes the synthesis of this compound from 1,4-naphthoquinone using a homogeneous catalyst, such as Wilkinson's catalyst.

Materials:

-

1,4-Naphthoquinone

-

Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride)

-

Anhydrous, oxygen-free solvent (e.g., toluene or benzene)

-

Hydrogen gas (high purity)

-

Standard Schlenk line apparatus

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-